molecular formula C9H18N2O3 B6633837 2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide

2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide

Cat. No. B6633837
M. Wt: 202.25 g/mol
InChI Key: BBIGVGRLMWUECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide, commonly known as DPAA, is a chemical compound that has been widely studied in the scientific community due to its potential therapeutic applications. DPAA is a derivative of pyrrolidinone and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of DPAA is not yet fully understood. However, it has been suggested that DPAA may exert its effects through the inhibition of various enzymes and pathways involved in inflammation and tumor growth. DPAA has also been found to modulate the activity of various neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DPAA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. DPAA has also been found to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

DPAA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under normal laboratory conditions. DPAA has also been found to exhibit low toxicity, making it a promising candidate for further research. However, DPAA has some limitations for lab experiments. It is relatively expensive to produce and may not be readily available in large quantities.

Future Directions

There are several future directions for the study of DPAA. One potential area of research is the development of DPAA-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of research is the investigation of the mechanism of action of DPAA, which may lead to the development of more effective therapies. Additionally, further studies are needed to explore the potential use of DPAA in the treatment of various types of cancer.

Synthesis Methods

DPAA can be synthesized through a multistep process that involves the reaction of 2-acetamidoacrylic acid with hydroxylamine to form the corresponding oxime. The oxime is then reduced with sodium borohydride to give the corresponding amine, which is further acetylated with propanoyl chloride to yield DPAA.

Scientific Research Applications

DPAA has been extensively studied in the scientific community due to its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective effects. DPAA has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(2)10-9(14)5-11-3-7(12)8(13)4-11/h6-8,12-13H,3-5H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIGVGRLMWUECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CC(C(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroxypyrrolidin-1-yl)-N-propan-2-ylacetamide

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